molecular formula C9H6ClNO2 B2880206 Methyl 3-(5-chloropyridin-2-yl)prop-2-ynoate CAS No. 1343259-58-4

Methyl 3-(5-chloropyridin-2-yl)prop-2-ynoate

Cat. No.: B2880206
CAS No.: 1343259-58-4
M. Wt: 195.6
InChI Key: AXHVKDNDTKSWPN-UHFFFAOYSA-N
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Description

Methyl 3-(5-chloropyridin-2-yl)prop-2-ynoate (CAS: 1343259-58-4) is a pyridine derivative characterized by a propargyl ester moiety attached to a 5-chloro-substituted pyridine ring at the 2-position. The compound combines the electron-withdrawing effects of the chlorine atom and the triple bond in the propargyl group, making it a reactive intermediate in organic synthesis. Its structure has been confirmed via NMR and elemental analysis in studies of related compounds .

Properties

IUPAC Name

methyl 3-(5-chloropyridin-2-yl)prop-2-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c1-13-9(12)5-4-8-3-2-7(10)6-11-8/h2-3,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHVKDNDTKSWPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#CC1=NC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343259-58-4
Record name methyl 3-(5-chloropyridin-2-yl)prop-2-ynoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-chloropyridin-2-yl)prop-2-ynoate typically involves the reaction of 5-chloro-2-pyridinecarboxylic acid with propargyl alcohol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-chloropyridin-2-yl)prop-2-ynoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(5-chloropyridin-2-yl)prop-2-ynoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(5-chloropyridin-2-yl)prop-2-ynoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Bromine in 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol increases molecular weight and polarizability, affecting binding interactions .

Functional Group Variations :

  • Propargyl alcohols (e.g., 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol) lack the ester’s electrophilicity, reducing reactivity in nucleophilic substitutions .
  • Acrylate derivatives (e.g., (E)-Methyl 3-(2-chloro-5-methylpyridin-3-yl)acrylate) introduce geometric isomerism (E/Z), impacting conjugation and π-π stacking .

Biological Activity: While this compound itself lacks reported bioactivity, its amide analogs (e.g., 3-[(5-chloropyridin-2-yl)amino]-propanamide derivatives) exhibit antioxidative and antibacterial properties, suggesting functional group-dependent efficacy .

Biological Activity

Methyl 3-(5-chloropyridin-2-yl)prop-2-ynoate is an organic compound with significant potential in biological applications. This article explores its biological activity, including its antimicrobial and anticancer properties, synthesis, and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C₉H₆ClNO₂
  • Molecular Weight : 195.6 g/mol
  • CAS Number : 1343259-58-4

The compound features a pyridine ring substituted with a chlorine atom, which influences its reactivity and biological interactions.

Synthesis

The synthesis typically involves the reaction of 5-chloro-2-pyridinecarboxylic acid with propargyl alcohol in the presence of a dehydrating agent like thionyl chloride under reflux conditions. This method allows for high yields and purity, essential for biological evaluations.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth. The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, including those associated with breast cancer and gastric cancer. The mechanism of action is believed to involve the inhibition of specific enzymes or receptors that are crucial for tumor growth and survival .

Case Studies

  • Breast Cancer Cell Lines : this compound was tested in MCF-7 and MDA-MB-231 breast cancer cell lines, where it showed significant cytotoxic effects. The study highlighted the potential for this compound to be used in combination therapies to enhance efficacy against resistant cancer types .
  • Gastric Cancer : In another study, derivatives similar to this compound were shown to have potent activity against gastric cancer cells (SGC-7901), outperforming established chemotherapeutics like ethidium bromide .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular proliferation and survival.
  • Receptor Modulation : Its structure allows for interaction with various receptors, modulating signaling pathways critical in cancer progression and microbial resistance .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds can be insightful:

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Features
Methyl 3-(5-bromopyridin-2-yl)prop-2-ynoateModerateLowBromine substitution
Methyl 3-(5-fluoropyridin-2-yl)prop-2-ynoateHighModerateFluorine enhances reactivity
This compound High High Chlorine provides unique interactions

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